
5-Fluoro-2-(1-pyrazolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1-pyrazolyl)pyridine: is a heterocyclic compound that combines a fluorinated pyridine ring with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1-pyrazolyl)pyridine typically involves the reaction of 2-chloro-5-fluoronicotinic acid with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs high-yield methods such as the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid (HF). This method ensures the efficient introduction of fluorine atoms into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(1-pyrazolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-(1-pyrazolyl)pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and bioactivity .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-5-(1-pyrazolyl)pyridine
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Comparison: Compared to other similar compounds, 5-Fluoro-2-(1-pyrazolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the fluorine atom at the 5-position of the pyridine ring enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H6FN3 |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
5-fluoro-2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6FN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H |
InChI Key |
CZZCITRSDGFSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


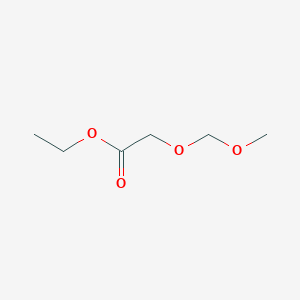
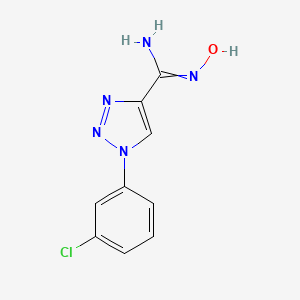

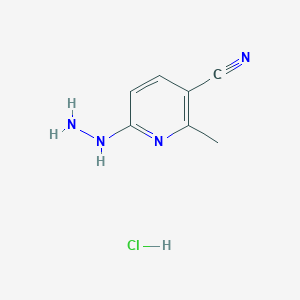
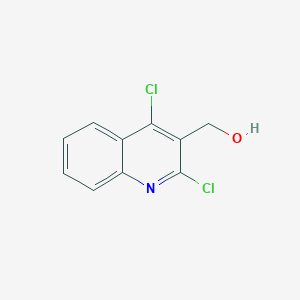

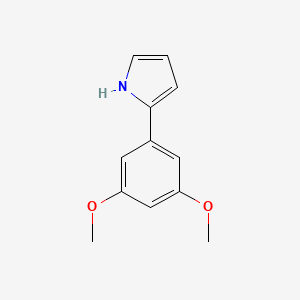
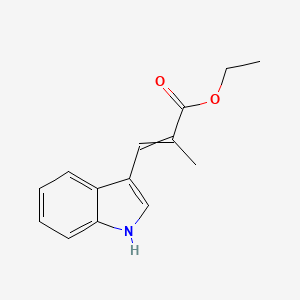

![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)

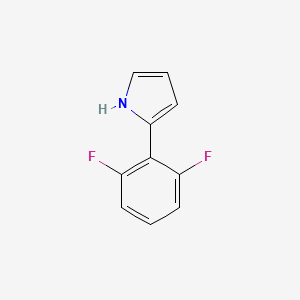
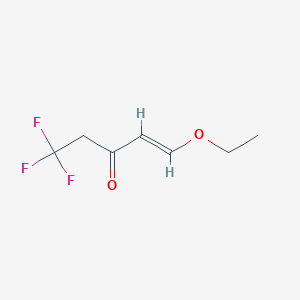
![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)
